1-(2-Bromoethoxy)-2-ethylbenzene
Overview
Description
“1-(2-Bromoethoxy)-2-ethylbenzene” is a type of organic compound known as an ether. Ethers are a class of organic compounds that contain an ether group—an oxygen atom connected to two alkyl or aryl groups. In this case, the ether is connected to a benzene ring on one side and a bromine atom on the other .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring (a hexagonal ring of carbon atoms) with an ethyl group (a two-carbon chain) and a bromoethoxy group (a two-carbon chain with a bromine atom) attached .Physical and Chemical Properties Analysis
Based on the structure, “this compound” would likely be a liquid at room temperature with a relatively high boiling point due to the presence of the benzene ring. The bromine atom would make the compound relatively heavy and possibly somewhat polar .Scientific Research Applications
Synthesis Intermediates
1-(2-Bromoethoxy)-2-ethylbenzene is utilized in the synthesis of complex organic compounds. It acts as a precursor in the preparation of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate for dofetilide, a medication used in arrhythmia treatment. The study conducted by Zhai Guang-xin (2006) explores the optimization of the Williamson Reaction process, emphasizing the significance of reaction conditions such as temperature, solvent, and reaction time for the efficient synthesis of this compound Zhai Guang-xin, 2006.
Catalytic Applications
Research by Ghorbani‐Vaghei et al. (2011) demonstrates the use of this compound derivatives as efficient catalysts for the one-pot synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions. The study highlights the compound's role in facilitating high-yield reactions, underscoring its potential in organic synthesis and catalysis Ghorbani‐Vaghei et al., 2011.
Larvicidal Activity
The research by Pájaro et al. (2017) explores the etherification of phenols to yield 1-bromo-2-aryloxyethane derivatives, including 1-(2-bromoethoxy)-2-phenylbenzene, using anhydrous K2CO3. This study also evaluates the larvicidal activity of these compounds against Aedes aegypti, indicating potential applications in vector control and environmental health Pájaro et al., 2017.
Environmental and Health Safety
A study by Toda et al. (2003) investigates the DNA damage potential of ethylbenzene derivatives, including those related to this compound, upon sunlight irradiation. This research underscores the importance of understanding the environmental and health implications of such compounds, particularly their roles in oxidative DNA damage and potential carcinogenic pathways Toda et al., 2003.
Mechanism of Action
The ethoxy group could potentially undergo reactions typical of ethers, such as cleavage under acidic conditions. The compound’s interaction with biological targets, if any, would likely depend on these chemical properties. Without specific studies, it’s difficult to predict the exact biochemical pathways that might be affected .
As for pharmacokinetics, factors such as the compound’s solubility, stability, and size would influence its absorption, distribution, metabolism, and excretion (ADME) properties. These would need to be determined experimentally .
The compound’s action could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other substances that could react with the compound or affect its stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-9-5-3-4-6-10(9)12-8-7-11/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVODOXKKSBTOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651056 | |
Record name | 1-(2-Bromoethoxy)-2-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-20-2 | |
Record name | 1-(2-Bromoethoxy)-2-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00651056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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